2-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)isonicotinic acid
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Overview
Description
2-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)isonicotinic acid is a complex organic compound that features a pyrrolidine ring, a phenyl group, and an isonicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Pyrrolidine-3-Carboxylic Acid Derivatives: This can be achieved through asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes.
Incorporation of Isonicotinic Acid:
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)isonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
2-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)isonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and isonicotinic acid moiety can bind to active sites on proteins, inhibiting their function or altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Known for its biological activity and used in various medicinal applications.
Isonicotinic Acid: An isomer of picolinic acid and nicotinic acid, used in the synthesis of pharmaceuticals.
Pyridinecarboxylic Acids: Includes picolinic acid and nicotinic acid, which have similar structural features.
Uniqueness
2-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)isonicotinic acid is unique due to the combination of its structural features, which include a pyrrolidine ring, a phenyl group, and an isonicotinic acid moiety
Properties
Molecular Formula |
C17H16N2O4 |
---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
2-oxo-5-[2-(pyrrolidine-3-carbonyl)phenyl]-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C17H16N2O4/c20-15-7-13(17(22)23)14(9-19-15)11-3-1-2-4-12(11)16(21)10-5-6-18-8-10/h1-4,7,9-10,18H,5-6,8H2,(H,19,20)(H,22,23) |
InChI Key |
NTMSMLJRRMKRCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=O)C2=CC=CC=C2C3=CNC(=O)C=C3C(=O)O |
Origin of Product |
United States |
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